molecular formula C13H13NO B12624130 Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- CAS No. 919079-31-5

Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl-

Cat. No.: B12624130
CAS No.: 919079-31-5
M. Wt: 199.25 g/mol
InChI Key: ICVDFLVEOOGKCO-UHFFFAOYSA-N
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Description

Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- is a heterocyclic compound that features a fused naphthalene and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- typically involves multi-step organic reactions. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones, followed by photocyclization and subsequent aromatization . Another approach involves the use of palladium-catalyzed coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.

    Reduction: This can lead to the formation of dihydro derivatives.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium amide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthofurans.

Scientific Research Applications

Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism by which Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- exerts its effects involves its interaction with molecular targets such as transcription factors and enzymes. For instance, it has been shown to inhibit NF-κB activity, which plays a role in regulating immune response and inflammation . The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- stands out due to its specific substitution pattern and the presence of an amine group, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

919079-31-5

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-methyl-2,3-dihydrobenzo[g][1]benzofuran-5-amine

InChI

InChI=1S/C13H13NO/c1-8-7-15-13-10-5-3-2-4-9(10)12(14)6-11(8)13/h2-6,8H,7,14H2,1H3

InChI Key

ICVDFLVEOOGKCO-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C1C=C(C3=CC=CC=C32)N

Origin of Product

United States

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